Cas no 1453801-08-5 (8-bromo-N-tert-butylquinazolin-2-amine)

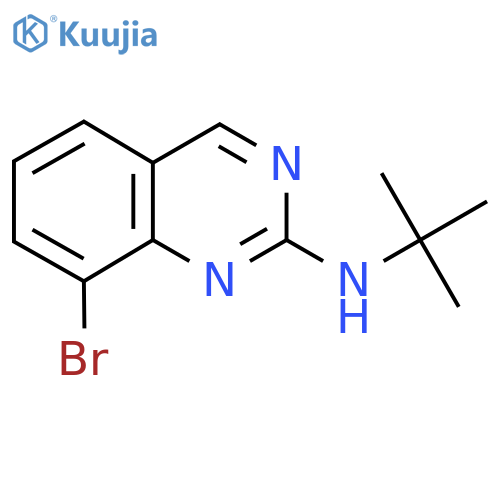

1453801-08-5 structure

商品名:8-bromo-N-tert-butylquinazolin-2-amine

8-bromo-N-tert-butylquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL15228574

- 8-bromo-N-tert-butylquinazolin-2-amine

- NWMRYNTXRNSPMW-UHFFFAOYSA-N

- EN300-1162226

- 8-bromo-N-(tert-butyl)quinazolin-2-amine

- 1453801-08-5

-

- インチ: 1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16)

- InChIKey: NWMRYNTXRNSPMW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C=NC(=NC=21)NC(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.03711g/mol

- どういたいしつりょう: 279.03711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.8Ų

8-bromo-N-tert-butylquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1162226-0.1g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 0.1g |

$968.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-10.0g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 10g |

$4729.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-0.5g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 0.5g |

$1056.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-2.5g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 2.5g |

$2155.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-1.0g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 1g |

$1100.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-5.0g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 5g |

$3189.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-0.05g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 0.05g |

$924.0 | 2023-06-08 | ||

| Enamine | EN300-1162226-0.25g |

8-bromo-N-tert-butylquinazolin-2-amine |

1453801-08-5 | 0.25g |

$1012.0 | 2023-06-08 |

8-bromo-N-tert-butylquinazolin-2-amine 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

1453801-08-5 (8-bromo-N-tert-butylquinazolin-2-amine) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量